3,5-Dichlorobenzonitrile

Catalog No.
S576029
CAS No.
6575-00-4
M.F
C7H3Cl2N
M. Wt
172.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorobenzonitrile

CAS Number

6575-00-4

Product Name

3,5-Dichlorobenzonitrile

IUPAC Name

3,5-dichlorobenzonitrile

Molecular Formula

C7H3Cl2N

Molecular Weight

172.01 g/mol

InChI

InChI=1S/C7H3Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H

InChI Key

PUJSUOGJGIECFQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)C#N

Synonyms

3,5-dichlorobenzonitrile

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C#N

Limited research applications:

3,5-Dichlorobenzonitrile has a limited presence in scientific research. Currently, the primary application reported in scientific literature involves its use as an internal standard in analytical techniques.

  • Internal standard in analytical chemistry: 3,5-Dichlorobenzonitrile has been used as an internal standard during the programmed temperature vaporization-gas chromatography-mass spectrometry (PTV-GC-MS) determination of dichlobenil and its major metabolite (2,6-dichlorobenzamide) in onion samples []. An internal standard is a known compound added to a sample in a constant amount to help ensure the accuracy and precision of quantitative measurements by other analytes in the sample.

3,5-Dichlorobenzonitrile is an organic compound characterized by the molecular formula C7H3Cl2N. It is a derivative of benzonitrile, distinguished by the presence of two chlorine atoms substituted at the 3rd and 5th positions of the benzene ring. This compound typically appears as a crystalline powder that can range in color from white to beige-brownish . The presence of chlorine atoms significantly influences its chemical properties and reactivity, making it a valuable intermediate in various chemical syntheses.

, including:

  • Substitution Reactions: The compound can react with arylamine compounds to produce dichlorobenzamide derivatives. This reaction typically occurs in N,N-dimethylformamide at elevated temperatures (around 60°C) .
  • Oxidation and Reduction Reactions: It can be oxidized to form 3,5-dichlorobenzoic acid using strong oxidizing agents like nitric acid .
  • Nucleophilic Aromatic Substitution: The chlorine atoms in 3,5-dichlorobenzonitrile can be replaced by nucleophiles, allowing for further functionalization of the molecule.

Several methods exist for synthesizing 3,5-dichlorobenzonitrile:

  • Aryl Halide Reaction: One common method involves the reaction of 1-bromo-3,5-dichlorobenzene with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran at low temperatures (-15°C), followed by treatment with N,N-dimethylformamide and ammonia .
  • Ammoxidation Process: In industrial settings, this compound is often produced through the ammoxidation of dichlorotoluenes. This process entails the catalytic conversion of dichlorotoluenes to benzonitriles at high temperatures (above 400°C) .

3,5-Dichlorobenzonitrile has a diverse range of applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of herbicides and pesticides.
  • Analytical Chemistry: Utilized as an internal standard in analytical techniques such as gas chromatography-mass spectrometry.
  • Pharmaceuticals: Investigated for potential use in synthesizing pharmaceutical compounds.
  • Materials Science: Employed in producing dyes, engineering plastics, and photosensitive materials .

3,5-Dichlorobenzonitrile shares similarities with several other chlorinated benzonitrile derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
2,4-DichlorobenzonitrileC7H4Cl2NChlorine atoms at different positions affect reactivity.
2,6-DichlorobenzonitrileC7H4Cl2NSimilar structure but different substitution pattern.
3,4-DichlorobenzonitrileC7H4Cl2NDifferent chlorine positioning influences properties.

The uniqueness of 3,5-dichlorobenzonitrile lies in its specific chlorine atom positioning on the benzene ring. This arrangement significantly affects its reactivity and potential applications compared to its isomers . Each compound's distinct substitution pattern results in varied chemical behaviors and biological activities.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6575-00-4

Wikipedia

3,5-Dichlorobenzonitrile

Dates

Modify: 2023-08-15

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